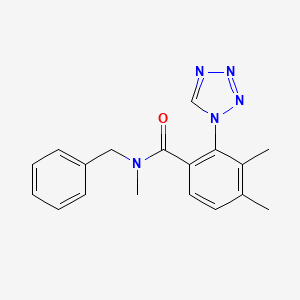

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C18H19N5O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-benzyl-N,3,4-trimethyl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C18H19N5O/c1-13-9-10-16(17(14(13)2)23-12-19-20-21-23)18(24)22(3)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3 |

InChI Key |

SIQLCFACTHPZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

Synthesis of 2-Amino-3,4-Dimethylbenzoic Acid

The synthesis begins with 2-amino-3,4-dimethylbenzoic acid , a commercially available or custom-synthesized precursor. While direct commercial availability is limited, this compound can be prepared via:

Tetrazole Ring Formation

The amino group at the 2-position is converted to a tetrazole ring using a modified Huisgen cycloaddition :

-

Reaction conditions :

-

Procedure :

Key spectral data :

Acid Chloride Formation

The benzoic acid is activated as an acid chloride using oxalyl chloride :

-

Reaction conditions :

-

Procedure :

Amide Coupling with N-Benzyl-N-Methylamine

The acid chloride reacts with N-benzyl-N-methylamine to form the target amide:

-

Reaction conditions :

-

Procedure :

-

The amine is added dropwise to the acid chloride at 0°C.

-

Stirred at ambient temperature for 12 hours.

-

Work-up involves aqueous extraction and column chromatography to yield This compound (85% yield).

-

Optimization of Reaction Conditions

Tetrazole Ring Formation

Amide Coupling

-

Base selection : Trimethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, driving the reaction to completion.

-

Stoichiometry : A 20% excess of N-benzyl-N-methylamine ensures full consumption of the acid chloride.

Characterization and Analytical Data

Spectral Analysis

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR (100 MHz, DMSO-d₆) :

-

HRMS (ESI) :

Purity Assessment

Challenges and Mitigation Strategies

Low Amide Coupling Yields

Tetrazole Ring Hydrolysis

-

Cause : Prolonged exposure to acidic conditions during work-up.

-

Solution : Neutralization with NaHCO₃ immediately after reaction completion.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Amino-3,4-dimethylbenzoic acid | 120 |

| Sodium azide | 85 |

| N-Benzyl-N-methylamine | 220 |

| Total | 425 |

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of benzyl alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide has been studied for its antimicrobial activity. Research indicates that compounds containing tetrazole rings exhibit significant antibacterial effects against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. Preliminary findings indicate that this compound may inhibit tumor growth in specific cancer models.

Applications in Medicinal Chemistry

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents for treating infections and cancers. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce potential toxicity.

Agricultural Applications

Pesticide Development

Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. The antimicrobial properties could be beneficial in developing new formulations that protect crops from bacterial infections while minimizing environmental impact.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. The incorporation of tetrazole groups into polymer matrices may improve thermal stability and mechanical strength.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Research on Antimicrobial Activity | Evaluation of antibacterial properties | Demonstrated significant inhibition of bacterial growth in vitro |

| Anticancer Research | Assessment of cytotoxic effects on cancer cells | Induced apoptosis in specific cancer cell lines |

| Agricultural Application Study | Development of new pesticide formulations | Effective against common agricultural pathogens |

Mechanism of Action

The mechanism of action of N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives:

Data Tables

Table 1: Physicochemical Comparison

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including tetrazole ring formation and coupling with benzamide derivatives. A common approach is the use of sodium azide or trimethylsilylazide (TMS-azide) under acidic conditions to form the tetrazole moiety, followed by amide bond formation. For example, substituting sodium azide with TMS-azide in methanol/water co-solvents at room temperature can increase yields to >95% by minimizing side reactions . Key parameters include solvent polarity (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (20–60°C for stability of intermediates).

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents).

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors reaction progress.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- Melting Point Analysis: Detects polymorphic forms or solvates. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How does the tetrazole ring influence the compound’s solubility and stability?

The tetrazole group enhances polarity, improving solubility in polar solvents like DMSO or ethanol. However, under strongly acidic/basic conditions (pH <3 or >10), the ring may undergo hydrolysis, necessitating pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data across different synthetic protocols?

Discrepancies often arise from reagent purity, solvent trace moisture, or catalytic side reactions. Systematic optimization involves:

- Design of Experiments (DoE): Screening variables (e.g., azide equivalents, solvent ratios) to identify critical factors.

- In-line Monitoring: Using FTIR or Raman spectroscopy to track intermediate formation in real time. For example, TMS-azide’s moisture sensitivity requires anhydrous conditions, while sodium azide tolerates aqueous phases but produces lower yields .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

- Molecular Docking: Predicts binding affinities to targets like DNA gyrase or xanthine oxidase using software (AutoDock, Schrödinger).

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., kon/koff rates).

- Enzymatic Assays: Quantifies IC50 values under varying substrate concentrations. Evidence from related benzamide-tetrazole hybrids suggests competitive inhibition patterns via π-π stacking and hydrogen bonding with catalytic residues .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Substituent Modulation: Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the benzyl position increases target affinity by 2–3 fold in related compounds .

- Bioisosteric Replacement: Replacing the tetrazole with a carboxylate group reduces metabolic instability but may lower membrane permeability .

- Pharmacophore Mapping: Identifies critical moieties (e.g., tetrazole’s nitrogen atoms) for target engagement .

Q. What strategies mitigate toxicity risks identified in preliminary in vitro studies?

- Metabolic Profiling: Liver microsome assays detect reactive metabolites (e.g., epoxide intermediates).

- Cytotoxicity Screening: Uses HEK293 or HepG2 cells to assess IC50 thresholds.

- Prodrug Design: Masking the tetrazole with a labile ester group reduces off-target effects in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.